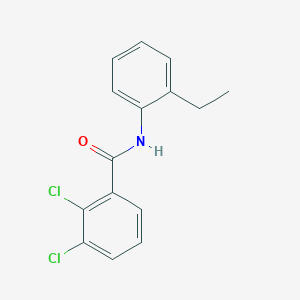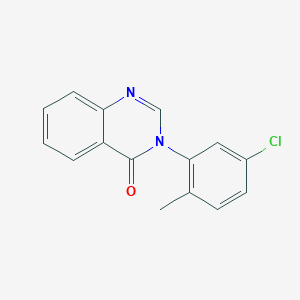
3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone, also known as CMQ, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects. In
作用機序
The mechanism of action of 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone involves the inhibition of various signaling pathways involved in inflammation, cell proliferation, and apoptosis. 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and proliferation. This leads to cell cycle arrest and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-tumor effects, 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone has been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone in lab experiments is its wide range of biological activities, which makes it suitable for studying various disease states and pathways. Additionally, 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone. One area of interest is the development of 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanisms of action of 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone and its derivatives in various disease states. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone as a therapeutic agent in humans.
Conclusion:
In conclusion, 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone, or 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone, is a heterocyclic compound with potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-tumor effects, as well as its antioxidant and neuroprotective properties, make it a promising candidate for further research and development. While there are some limitations to using 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone in lab experiments, its wide range of biological activities and low toxicity make it a valuable tool for studying various disease states and pathways. Future research on 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone and its derivatives will likely lead to the development of novel therapeutic agents for the treatment of various diseases.
合成法
The synthesis of 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone involves the reaction of 5-chloro-2-methylaniline with anthranilic acid in the presence of a catalyst. The resulting product is then treated with phosphorus oxychloride to yield 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone. This method has been optimized to improve the yield and purity of the compound, making it suitable for further research and development.
科学的研究の応用
3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone has been shown to have anti-cancer and anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
特性
IUPAC Name |
3-(5-chloro-2-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-6-7-11(16)8-14(10)18-9-17-13-5-3-2-4-12(13)15(18)19/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNYIINAEVHHHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-2-methylphenyl)quinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

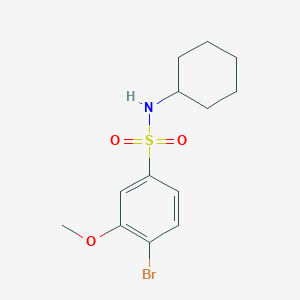
![1-[(2,5-dimethylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5770241.png)
![N-(2-methylphenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5770244.png)
![1-[(4'-methoxy-4-biphenylyl)sulfonyl]pyrrolidine](/img/structure/B5770247.png)
![3-[(3-chloro-4-fluorophenyl)amino]-4,4-dimethyl-2-cyclohexen-1-one](/img/structure/B5770254.png)
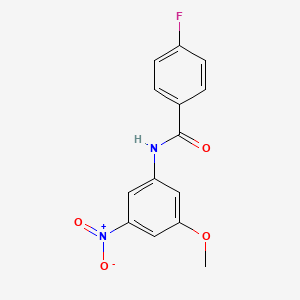
![2-methyl-3-({[(phenylacetyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5770278.png)
![7-nitro-2-(2-thienyl)-3-[(2-thienylmethylene)amino]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5770289.png)
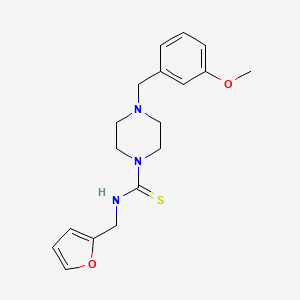
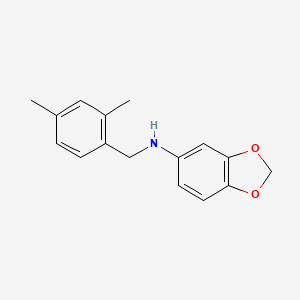
![4-{1-cyano-2-[4-(dimethylamino)phenyl]vinyl}benzonitrile](/img/structure/B5770309.png)
![N'-[(2-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5770315.png)
![1-(4-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5770331.png)
